molecular formula C31H35NO8 B303681 3,6-DIETHYL 4-(2,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

3,6-DIETHYL 4-(2,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

Cat. No.: B303681
M. Wt: 549.6 g/mol
InChI Key: CJBSGIZFQULTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-DIETHYL 4-(2,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with multiple methoxy and ester groups, enhancing its chemical reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 4-(2,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include methoxyphenyl derivatives, diethyl malonate, and appropriate catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 4-(2,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives. Substitution reactions can lead to the formation of amides or other functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 4-(2,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The methoxy and ester groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The quinoline core can interact with nucleic acids or proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
  • Diethyl 4-(2,4-dimethoxyphenyl)-7-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
  • Diethyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-hydroxy-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Uniqueness

3,6-DIETHYL 4-(2,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of multiple methoxy and ester groups enhances its solubility and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C31H35NO8

Molecular Weight

549.6 g/mol

IUPAC Name

diethyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C31H35NO8/c1-7-39-30(34)25-17(3)32-23-16-22(18-9-11-19(36-4)12-10-18)27(31(35)40-8-2)29(33)28(23)26(25)21-14-13-20(37-5)15-24(21)38-6/h9-15,22,26-27,32H,7-8,16H2,1-6H3

InChI Key

CJBSGIZFQULTOO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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